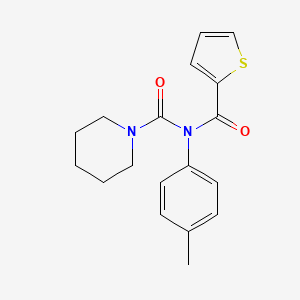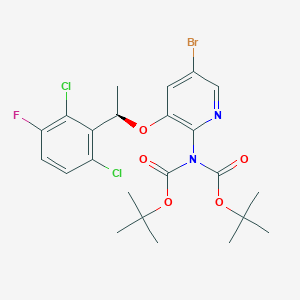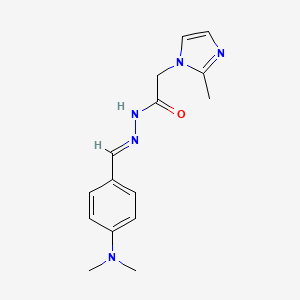
N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound structurally related to "N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide", has been reported. The compound, referred to as compound 2, was successfully synthesized and its structure was confirmed using X-ray diffraction methods. The synthesis process, although not detailed in the abstract, likely involves the formation of the tetrahydrobenzo[b]thiophene core followed by acetylation and amide formation steps to introduce the p-tolyl group .
Molecular Structure Analysis
The molecular structure of compound 2 was elucidated using X-ray crystallography. It was found to crystallize in the monoclinic space group P21/c, with specific cell parameters indicating the dimensions of the unit cell. The compound exhibits both intra- and intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These hydrogen bonds likely influence the compound's reactivity and interactions with other molecules .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide" are not detailed in the provided papers, the related compound 2's structure suggests it could participate in reactions typical for carboxamides, such as nucleophilic acyl substitution. The presence of hydrogen bonds may also affect its reactivity, potentially making it a candidate for further functionalization or as a building block in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compound 2 are inferred from its molecular structure. The crystalline nature and the presence of hydrogen bonds suggest a certain degree of rigidity and a higher melting point. The dihedral angles between the thiophene ring and the p-tolyl group are not provided, but these angles could affect the compound's dipole moment and overall polarity, which in turn would influence its solubility and interaction with solvents .
科学的研究の応用
1. Chemical Synthesis and Structure Analysis
A study by Rawe et al. (2006) focused on the synthesis and structural analysis of N-glycosyl-thiophene-2-carboxamides, revealing insights into their conformational properties and the impact of substituents on biological activity. This research highlighted the importance of specific substituents for enhancing the biological properties of thiophene-2-carboxamide derivatives, including those related to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide. The study provided a comprehensive examination of the chemical structure, synthesis methods, and biological relevance of these compounds, contributing to a deeper understanding of their potential scientific applications (Rawe et al., 2006).
2. Solvatochromism and Fluorescence Properties
Niko et al. (2014) explored the solvatochromism and fluorescence characteristics of a pyrene-based D–π–A dye involving a secondary N-alkyl carboxamide group, similar in structure to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide. This study shed light on the unique emission properties of such compounds across various solvents, including water, and emphasized the role of the carboxamide group in stabilizing electron distributions. These findings suggest potential applications in the development of fluorescent probes and materials science (Niko et al., 2014).
3. Antimicrobial Activity
Research by Çakmak et al. (2022) on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound structurally related to N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, demonstrated effective antibacterial activity against various microorganisms. This study not only provides insight into the antimicrobial potential of thiophene-carboxamide derivatives but also highlights the utility of these compounds in addressing microbial resistance. The investigation included synthesis, structural characterization, and biological activity assessment, offering a pathway for the development of new antimicrobial agents (Çakmak et al., 2022).
特性
IUPAC Name |
N-(4-methylphenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYDKLCGHWMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)




![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)